Oxazole-2-carboxylic acid, sodium salt
Description
Significance of Oxazole (B20620) Heterocycles in Organic Synthesis and Material Science Research
The oxazole ring, a five-membered heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in the fields of organic synthesis and material science. lookchem.comwikipedia.orggoogle.com In organic synthesis, oxazoles serve as versatile intermediates. wikipedia.org The oxazole nucleus can be found in a wide array of natural products, many of which exhibit significant biological activity. nio.res.in This has made the synthesis of substituted oxazoles a key strategy in the development of new pharmaceutical agents. acs.org The stability of the aromatic oxazole ring, coupled with its ability to undergo various chemical transformations, makes it a valuable scaffold for constructing complex molecular architectures. google.com For instance, oxazoles can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form other heterocyclic systems like pyridines. wikipedia.org
In the realm of material science, the incorporation of oxazole moieties into polymer backbones or as pendant groups can impart desirable properties. These properties can include thermal stability, specific photophysical characteristics (fluorescence), and electron-transporting capabilities, making them relevant for the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.
Historical Context of Oxazole-2-Carboxylic Acid Derivatives in Synthetic Strategy Development
The synthesis of the oxazole ring has a rich history, with several named reactions forming the foundation of modern synthetic approaches. The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones, is a classic method for forming the oxazole core. wikipedia.orgguidechem.com Another foundational method is the Fischer oxazole synthesis. Over the years, numerous other strategies have been developed to access substituted oxazoles, often with the goal of improving yields, accommodating a wider range of functional groups, and employing milder reaction conditions.
The development of methods for the direct synthesis of oxazoles from carboxylic acids represents a significant advancement in the field. sigmaaldrich.com These modern approaches often utilize activating agents to facilitate the cyclization with an appropriate partner, such as an isocyanide derivative. sigmaaldrich.com The ability to use readily available carboxylic acids as starting materials enhances the efficiency and practicality of synthesizing a diverse library of oxazole-containing compounds. sigmaaldrich.com The synthesis of oxazole-2-carboxylic acid and its derivatives would historically rely on these established methods, with the carboxylic acid group being introduced either as part of the initial building blocks or through subsequent modification of the oxazole ring.
Scope and Academic Relevance of Oxazole-2-Carboxylic Acid, Sodium Salt in Research
This compound is recognized as a chemical intermediate, particularly within the pharmaceutical and chemical synthesis sectors. lookchem.com Its academic relevance stems from its potential as a building block in the construction of more complex molecules. The compound is commercially available, indicating a demand for its use in research and development. capotchem.comchemicalbook.comambeed.comnih.gov
One area of emerging interest is its classification as a "Protein Degrader Building Block". chemicalbook.com This suggests its potential utility in the synthesis of proteolysis-targeting chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins, a cutting-edge area of medicinal chemistry. The sodium salt form offers advantages in terms of solubility in aqueous media and stability, which can be beneficial for certain synthetic procedures.
Below is a table summarizing the key identification and supplier information for this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | ambeed.com |
| CAS Number | 1255098-88-4 | capotchem.comchemicalbook.comambeed.comnih.govnih.gov |
| Molecular Formula | C4H2NNaO3 | capotchem.comambeed.comnih.gov |
| Molecular Weight | 135.05 g/mol | capotchem.comambeed.com |
| Appearance | Off-white to light yellow powder | lookchem.com |
| Purity | ≥97% | chemicalbook.com |
Overview of Research Areas Covered in the Literature
While specific research articles focusing exclusively on this compound are not abundant in the public domain, the broader literature on oxazole derivatives highlights several key research areas where this compound could be relevant:
Medicinal Chemistry: The oxazole ring is a common feature in many biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. acs.org Therefore, this compound serves as a potential starting material for the synthesis of novel therapeutic candidates.
Organic Synthesis: The development of new synthetic methodologies for the preparation of substituted oxazoles is an active area of research. sigmaaldrich.com This includes the use of various catalysts and reaction conditions to achieve efficient and selective syntheses. sigmaaldrich.com
Coordination Chemistry: The nitrogen atom of the oxazole ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. This suggests potential applications in the design of metal-organic frameworks (MOFs) or as ligands in catalysis.
Material Science: As previously mentioned, oxazole-containing compounds are being investigated for their use in advanced materials. The specific properties of this compound could be exploited in the synthesis of functional polymers or other materials.
Structure
2D Structure
Properties
Molecular Formula |
C4H3NNaO3+ |
|---|---|
Molecular Weight |
136.06 g/mol |
IUPAC Name |
sodium;1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1 |
InChI Key |
DAMOVWVGBYVXET-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C(=O)O.[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Oxazole 2 Carboxylic Acid, Sodium Salt and Its Precursors
Direct Synthesis Approaches to Oxazole-2-Carboxylic Acid and its Derivatives
Direct synthesis strategies aim to construct the target molecule or its immediate ester precursor in a single or a few convergent steps from acyclic starting materials. These methods are often prized for their atom and step economy.
Condensation Reactions with Carboxylic Acids and Isocyanides/Isocyanoacetates
A highly effective and modern approach for the direct synthesis of substituted oxazoles involves the condensation of carboxylic acids with isocyanide derivatives. acs.org While many classical methods require pre-activation of the carboxylic acid to an acid chloride or anhydride (B1165640), recent advancements allow for direct use of the carboxylic acid itself. nih.gov
A notable method employs a stable triflylpyridinium reagent, which activates the carboxylic acid in situ. acs.org The proposed mechanism suggests that the carboxylic acid first forms a trifluorosulfonyl mixed anhydride, which is then attacked by a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) to generate a highly reactive acylpyridinium salt. nih.govacs.org This electrophilic intermediate is then trapped by the deprotonated form of an isocyanoacetate, such as ethyl isocyanoacetate, which acts as the nucleophile. acs.org The resulting intermediate undergoes a subsequent cyclization and dehydration cascade to furnish the 4,5-disubstituted oxazole (B20620) product. acs.org
To synthesize an oxazole-2-carboxylic acid derivative via this route, one would theoretically start with oxalic acid monoester monoamide or a related synthon that can react with an appropriate isocyanide. The versatility of this reaction is demonstrated by its tolerance of a wide array of functional groups on the carboxylic acid substrate. nih.gov
Table 1: Examples of Direct Oxazole Synthesis from Carboxylic Acids and Isocyanoacetates acs.org This table showcases the general applicability of the method. Specific synthesis of the title compound via this route is illustrative.
| Carboxylic Acid | Isocyanide | Base | Product | Yield (%) |
| 3-Fluorobenzoic acid | Ethyl isocyanoacetate | DBU | Ethyl 2-(3-fluorophenyl)-oxazole-4-carboxylate | 92% |
| Methyl levulinate | Methyl isocyanoacetate | DBU | Methyl 2-(3-methoxy-3-oxopropyl)-oxazole-4-carboxylate | 78% |
| Lipoic acid | Ethyl isocyanoacetate | DBU | Ethyl 2-(5-((1,2-dithiolan-3-yl))pentyl)oxazole-4-carboxylate | 82% |
| Valproic acid | Ethyl isocyanoacetate | DBU | Ethyl 2-(2-propylpentyl)oxazole-4-carboxylate | 75% |
Dehydrative Cyclization Strategies from Acyclic Precursors
Dehydrative cyclization is a cornerstone of heterocycle synthesis, forming the ring through the intramolecular removal of a water molecule. The most famous of these for oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and subsequent dehydration of an α-acylamino ketone precursor. pharmaguideline.compharmaguideline.com The reaction is typically promoted by dehydrating agents like sulfuric acid or phosphorus pentachloride. pharmaguideline.com To apply this to oxazole-2-carboxylic acid, the precursor would need to be an N-(oxalyl)amino ketone, which upon cyclization would yield the desired 2-carboxy oxazole.
A related modern approach involves the dehydrative cyclization of N-(β-hydroxyethyl)amides to form 2-oxazolines, the dihydro derivatives of oxazoles. researchgate.netmdpi.com These reactions can be promoted by various catalysts and generate water as the only byproduct, highlighting their green chemistry credentials. mdpi.comnih.gov While this method directly yields oxazolines, subsequent oxidation would be required to access the aromatic oxazole ring system. researchgate.net
One-Pot Synthesis Techniques Utilizing Activated Carboxylic Acids
One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several methods have been developed for the one-pot synthesis of oxazole and oxazoline (B21484) rings directly from carboxylic acids. nih.govjst.go.jp
One such technique for synthesizing 2-oxazolines utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). jst.go.jpnih.gov In this process, a mixture of a carboxylic acid and a 2-haloethylammonium salt is treated with DMT-MM, which acts as a condensing agent to facilitate amide bond formation, followed by base-induced cyclization to the oxazoline. nih.gov Another method employs the Deoxo-Fluor reagent, which facilitates a one-pot condensation and cyclization of various carboxylic acids with amino alcohols to give oxazolines in excellent yields under mild conditions. nih.gov
Indirect Synthesis Routes to Oxazole-2-Carboxylic Acid Derivatives
Indirect routes involve the initial construction of an oxazole ring bearing a precursor functional group at the 2-position, which is then chemically transformed into the target carboxylic acid in one or more subsequent steps.
Approaches from Alpha-Halo Ketones
The Hantzsch oxazole synthesis, which involves the reaction of an α-halo ketone with a primary amide, is a classic and versatile method for forming the oxazole core. pharmaguideline.com To leverage this for an indirect synthesis of oxazole-2-carboxylic acid, one could start by forming a 2-substituted oxazole that can be readily converted to a carboxyl group.
A powerful strategy is the synthesis of a 2-(halomethyl)oxazole. nih.gov For instance, an α-halo ketone like desyl chloride can be reacted with chloroacetamide to form a 2-(chloromethyl)oxazole (B60668) derivative. This 2-(halomethyl) group is a versatile handle for further elaboration. nih.gov It can undergo nucleophilic substitution with sodium cyanide to introduce a cyanomethyl group. nih.gov Subsequent hydrolysis of the nitrile function under acidic or basic conditions would then yield the corresponding oxazole-2-acetic acid.
Alternatively, the 2-(halomethyl)oxazole can be used to alkylate a soft carbon nucleophile like diethyl malonate. nih.gov Saponification of the resulting diester followed by acidification and heat-induced decarboxylation provides a route to an oxazole-2-propionic acid, as demonstrated in a concise synthesis of the anti-inflammatory drug Oxaprozin. nih.gov This general approach, starting from an α-halo ketone to form a 2-(halomethyl)oxazole followed by chain extension and hydrolysis, represents a robust indirect pathway to oxazole-2-carboxylic acids and their homologues.
Table 2: Example of an Indirect Synthesis of an Oxazole-Carboxylic Acid Derivative (Oxaprozin) nih.gov
| Step | Reactants | Reagents | Product | Yield (%) |
| 1 | 2-(Bromomethyl)-4,5-diphenyloxazole, Diethyl malonate | NaH, THF | Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate | 90% |
| 2 | Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate | aq. NaOH, then dil. HCl, reflux | Oxaprozin (3-(4,5-diphenyloxazol-2-yl)propanoic acid) | 47% |
Synthesis via Amino Acids and Their Derivatives (e.g., Serine)
Amino acids are valuable chiral building blocks for the synthesis of complex molecules, including oxazoles. Serine, with its β-hydroxy-α-amino acid structure, is a particularly common precursor for the synthesis of oxazolines, which are prevalent in natural products. pitt.edu
A typical synthetic sequence involves first acylating the amino group of a serine ester (e.g., serine methyl ester). The choice of acylating agent is critical. To arrive at an oxazole-2-carboxylic acid, one might use an activated derivative of oxalic acid monoester. The resulting N-acyl serine derivative can then undergo a cyclodehydration reaction, often promoted by reagents like (diethylamino)sulfur trifluoride (DAST), to form a 2-substituted-oxazoline-4-carboxylic acid ester. The final and crucial step is the oxidation of the oxazoline ring to the aromatic oxazole. This oxidation can be accomplished with various reagents, such as copper(II) bromide or manganese dioxide, to yield the target oxazole-2,4-dicarboxylic acid derivative. Subsequent selective hydrolysis would provide the desired oxazole-2-carboxylic acid. This pathway is a key strategy in the total synthesis of many oxazole-containing natural products. pitt.edu
Formation from N-(2-Hydroxyethyl)amides
A prevalent and classical route to the oxazole core involves the cyclodehydration of N-(2-hydroxyethyl)amides, which yields 2-oxazolines. These oxazolines can then be oxidized to the corresponding oxazoles. The initial cyclization is a critical step, and various methods have been developed to promote this transformation efficiently.
The dehydrative cyclization of N-(2-hydroxyethyl)amides is a preferred method due to the ready availability of the starting materials from the reaction of ethanolamine (B43304) with carboxylic acid derivatives. itu.edu.tr However, a key challenge is to prevent the decomposition of the newly formed 2-oxazoline ring under the reaction conditions. itu.edu.tr Traditional methods often required harsh conditions or specialized dehydrating agents. itu.edu.tr
More recent protocols have aimed to improve yields and simplify procedures. One such method involves the thermolysis of boron esters derived from N-(2-hydroxyethyl)amides at temperatures between 240–260 °C. itu.edu.tr This process, conducted in the presence of calcium oxide (CaO) as an acid scavenger, provides 2-oxazolines in high yields (75–94%). itu.edu.tr Another approach utilizes diethylaminosulfur trifluoride (DAST) for the cyclization of β-hydroxy amides to form oxazolines under mild conditions. acs.org A one-pot protocol extending from β-hydroxy amides to oxazoles has also been developed using this reagent. acs.org
| Reagent/Condition | Substrate | Product | Yield | Reference |
| Thermolysis with CaO | Boron esters of N-(2-hydroxyethyl)amides | 2-Oxazolines | 75–94% | itu.edu.tr |
| DAST or Deoxo-Fluor | β-Hydroxy amides | Oxazolines | High | acs.org |
| Sodium Tetraborate | N-(2-hydroxyethyl)amide | 2-Oxazoline | Good | google.com |
Cycloaddition Reactions (e.g., Iodine-Promoted [3+2] Cycloaddition)
Cycloaddition reactions represent a powerful and atom-economical strategy for constructing the oxazole ring. The [3+2] cycloaddition, in particular, has been extensively explored.
Hypervalent iodine reagents are frequently used to promote oxidative cycloaddition reactions. nsf.gov For instance, the reaction of aldoximes with alkynes can be mediated by hypervalent iodine(III) species to generate nitrile oxides in situ. These nitrile oxides then undergo a [3+2] cycloaddition with the alkyne to form isoxazoles, a related five-membered heterocycle. researchgate.net A similar strategy can be adapted for oxazole synthesis. Iodine(III) reagents, generated in situ from precursors like 2-iodobenzoic acid and m-chloroperbenzoic acid, can catalyze the intramolecular oxidative cycloaddition of alkyne-tethered substrates. researchgate.net
A notable metal-free approach involves an iodine(III)-mediated [2+2+1] annulation of alkynes, nitriles, and an oxygen atom source to furnish highly substituted oxazoles. researchgate.net Another innovative method is the electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition using carboxylic acids and isocyanides as starting materials. rsc.org This electrochemical approach avoids transition metals and harsh chemical oxidants, generating an acyloxyphosphonium ion as a key intermediate. rsc.org
| Reaction Type | Key Reagents | Reactants | Product | Reference |
| Iodine(III)-Promoted [3+2] Cycloaddition | Hypervalent Iodine Reagents | Aldoximes, Alkynes | Isoxazoles/Oxazoles | researchgate.net |
| Electrochemical [3+2] Cycloaddition | Phosphine (B1218219), Electric Current | Carboxylic Acids, Isocyanides | Oxazoles | rsc.org |
| Iodine-Mediated Annulation | I₂/DMSO | L-phenylalanine, Aryl methyl ketone | 2,5-disubstituted oxazoles | researchgate.net |
Catalytic Strategies in Oxazole Synthesis
Catalysis offers the advantages of increased efficiency, selectivity, and sustainability in chemical synthesis. Both transition metal-based and metal-free catalytic systems have been successfully applied to the synthesis of oxazoles.
Transition metals are highly effective catalysts for forming the C-O and C-N bonds necessary for the oxazole ring. core.ac.uk These methods often proceed under mild conditions with high selectivity. core.ac.ukresearchgate.net
Palladium (Pd): Palladium catalysts are widely used in coupling reactions. mdpi.com For instance, a palladium/copper-catalyzed direct arylation has been used for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com Pd-catalyzed reactions have become a cornerstone for creating complex organic molecules, including those with heterocyclic cores. nanomaterchem.com
Copper (Cu): Copper(II) triflate [Cu(OTf)₂] has been shown to be an effective catalyst for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides. ijpsonline.com Copper-catalyzed oxidative cyclization of enamides is another route to 2,5-disubstituted oxazoles. organic-chemistry.org
Gold (Au): Gold catalysts, both homogeneous and heterogeneous, are proficient in activating alkynes. Gold(I) catalysts can transform propargylic amides into alkylideneoxazolines, which can be subsequently oxidized to 2,5-disubstituted oxazoles. organic-chemistry.org Cyclometallated gold(III) complexes have been used for the multicomponent synthesis of trisubstituted oxazoles. researchgate.net
Nickel (Ni): Nickel catalysts have been employed in one-pot synthesis/Suzuki-Miyaura coupling reactions to produce 2,4,5-trisubstituted oxazoles. ijpsonline.com
| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |
| Palladium (Pd) | Direct Arylation, Coupling | Oxazoles, Aryl Halides | Aryl-substituted oxazoles | mdpi.comijpsonline.comorganic-chemistry.org |
| Copper (Cu) | Oxidative Cyclization | Enamides or α-diazoketones/amides | Substituted oxazoles | ijpsonline.comorganic-chemistry.org |
| Gold (Au) | Cycloisomerization | Propargylic amides | Substituted oxazoles | researchgate.netorganic-chemistry.org |
| Nickel (Ni) | Suzuki-Miyaura Coupling | Oxazole precursors, Boronic acids | Trisubstituted oxazoles | ijpsonline.com |
Concerns about the cost and toxicity of some transition metals have spurred the development of metal-free synthetic routes. researchgate.nettandfonline.com These methods often rely on organocatalysts or specific reagents to promote the desired transformations.
A novel strategy involves the metal-free cleavage of a C–O bond in an ester, combined with C–N and C–O bond formation in a one-pot reaction to yield substituted oxazoles. rsc.org This reaction uses iodine as the sole oxidant. rsc.org Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or PhI(OTf)₂, are versatile reagents for mediating intramolecular oxidative cyclizations of substrates like N-styrylbenzamides to form 2,5-disubstituted oxazoles. organic-chemistry.orgorganic-chemistry.org These reactions are typically very fast, even at low temperatures. organic-chemistry.org
The van Leusen oxazole synthesis is a classic metal-free method that uses tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes, forming 5-substituted oxazoles. ijpsonline.comnih.gov This reaction proceeds through a [3+2] cycloaddition mechanism under basic conditions. nih.gov
| Approach | Key Reagent/Catalyst | Starting Materials | Mechanism | Reference |
| C-O Bond Cleavage | Iodine | Esters, Amines | Cyclization via C-O cleavage and C-N/C-O formation | rsc.org |
| Oxidative Cyclization | Hypervalent Iodine (PIDA) | Enamides | Intramolecular C-O bond formation | organic-chemistry.org |
| van Leusen Synthesis | TosMIC | Aldehydes | [3+2] Cycloaddition | ijpsonline.comnih.gov |
| Domino Strategy | None (Multipathway) | Methyl ketones, Arylethenes, or Arylacetylenes | Consecutive iodination/Kornblum oxidation/cyclization | researchgate.net |
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and enhanced stability. mdpi.com Zeolites, which are crystalline aluminosilicates with well-defined microporous structures, are among the most important heterogeneous catalysts in the chemical industry. mdpi.commdpi.com Their properties, such as shape selectivity and strong Brønsted acid sites, make them suitable for a variety of organic transformations. mdpi.comrsc.org
While direct synthesis of oxazoles using zeolites is less common, their application in the synthesis of the precursor 2-oxazolines is relevant. The acidic sites within zeolites can catalyze the cyclodehydration of N-(2-hydroxyethyl)amides, a key step in forming the oxazoline ring. mdpi.com The development of mesoporous zeolites has further expanded their catalytic potential by improving the diffusion of bulkier reactant and product molecules. mdpi.com
Recently, composites of zeolite nanotubes (ZNTs) and polymers like poly(oxazoline) have been developed as heterogeneous catalysts for acid-base cascade reactions. nih.gov These materials combine the Brønsted acidity of the zeolite domains with the basic sites of the polymer, demonstrating potential for multi-step syntheses in a single pot. nih.gov
Green Chemistry Considerations in Synthetic Pathways
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. kthmcollege.ac.in In the synthesis of oxazoles, this translates to using safer solvents, reducing waste, employing catalytic methods, and improving energy efficiency. ijpsonline.comijpsonline.com
Several green approaches to oxazole synthesis have been developed:
Electrochemical Synthesis: An electrochemical, phosphine-mediated [3+2] cycloaddition of carboxylic acids avoids the need for transition metals and toxic oxidants, representing a sustainable catalytic system. rsc.org Another electro-synthetic method involves a four-component reaction of terminal alkynes, (thio)xanthenes, nitriles, and water without any external catalyst. rsc.org
Use of Greener Solvents: The use of ionic liquids, which can often be recycled, has been explored in reactions like the van Leusen synthesis. ijpsonline.com Water has also been used as a solvent in some hypervalent iodine-mediated reactions. nsf.gov
Catalyst-Free and Solvent-Free Reactions: A method for synthesizing substituted oxazoles using 2-bromo-1-phenylethanone and urea (B33335) was reported using polyethylene (B3416737) glycol (PEG) as a recoverable non-ionic liquid medium, avoiding traditional volatile organic solvents. kthmcollege.ac.in
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsonline.comijpsonline.com Microwave irradiation has been used to synthesize 2-amino-4-phenyloxazole derivatives. ijpsonline.com
The adoption of these green synthetic methods not only minimizes environmental impact but also often leads to improved reaction performance, higher yields, and greater purity of the final products. ijpsonline.comijpsonline.com
Ultrasound-Accelerated Synthesis Protocols
Ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a powerful green chemistry tool that utilizes high-frequency sound waves (typically >20 kHz) to accelerate chemical reactions. researchgate.net The physical phenomenon responsible for this acceleration is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive species and a significant increase in mass transfer. researchgate.net
The application of ultrasound can lead to remarkable improvements in chemical processes, including drastically reduced reaction times, enhanced yields, and often milder reaction conditions. researchgate.net It is considered an eco-friendly technique as it provides a non-polluting energy source and can reduce the need for hazardous chemicals. researchgate.net
While specific research detailing the ultrasound-accelerated synthesis of oxazole-2-carboxylic acid is not prevalent in the provided literature, the principles have been successfully applied to the synthesis of structurally related heterocycles. For instance, an economical and environmentally friendly protocol for synthesizing diaryl-4-thiazolidinones and 2,5-disubstituted-1,3,4-oxadiazoles has been developed using ultrasonic vibrations. researchgate.net These examples demonstrate the potential of sonochemistry to be a viable and efficient method for the synthesis of oxazole rings and their derivatives.
Table 1: Key Advantages of Ultrasound-Accelerated Synthesis
| Feature | Description | Reference |
|---|---|---|
| Rate Acceleration | Significant reduction in reaction times compared to conventional heating methods. | researchgate.net |
| Improved Yields | Often leads to higher yields of the desired product. | researchgate.net |
| Milder Conditions | Reactions can often be conducted at lower temperatures. | researchgate.net |
| Eco-Friendly | Reduces energy consumption and the use of hazardous substances, aligning with green chemistry principles. | researchgate.net |
| Enhanced Purity | Can lead to cleaner reactions with fewer by-products. | researchgate.net |
Microwave-Assisted Organic Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has revolutionized synthetic chemistry by offering a more efficient method of heating compared to conventional techniques. researchgate.net Microwaves directly heat the reaction mixture by interacting with polar molecules, resulting in rapid and uniform heating that can lead to a dramatic acceleration of reaction rates, often reducing reaction times from hours to minutes. researchgate.netijpsonline.com This efficiency also contributes to its standing as a green chemistry technique by reducing energy consumption. researchgate.net
Several methods for synthesizing oxazole derivatives and their precursors have been adapted for microwave irradiation:
Synthesis from Carboxylic Acids: A general and efficient method transforms various carboxylic acids into their corresponding 2-substituted 4,4-dimethyl-2-oxazolines, which are key precursors. nih.gov The reaction involves heating a carboxylic acid with excess 2-amino-2-methyl-1-propanol. A crucial finding was that performing the reaction in an open microwave vessel at 170°C was necessary for the successful dehydration of the intermediate amide to form the oxazoline product in moderate to high yields. nih.gov
Van Leusen Oxazole Synthesis: The synthesis of 5-substituted oxazoles from substituted aryl aldehydes and tosylmethyl isocyanide (TosMIC) has been effectively carried out using microwave irradiation. In one protocol, the reactants were irradiated in an open vessel at 65°C and 350 W for just 8 minutes in the presence of potassium phosphate (B84403) as a catalyst, demonstrating a significant time saving. ijpsonline.com Another study reported a microwave-assisted van Leusen synthesis using anhydrous methanol (B129727) as a solvent to produce a variety of 5-aryl-1,3-oxazoles. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Oxazoline Synthesis
| Parameter | Conventional Heating | Microwave Heating (Open Vessel) | Reference |
|---|---|---|---|
| Reactants | Carboxylic Acids, 2-Aminoalcohols | Carboxylic Acids, 2-Amino-2-methyl-1-propanol | nih.gov |
| Temperature | ~200°C | 170°C | nih.gov |
| Reaction Time | Hours | 15 minutes | nih.gov |
| Key Step | Requires separate dehydration step (e.g., with P₂O₅) | Dehydration occurs in situ | nih.gov |
| Outcome | Moderate yields, multi-step | Moderate to high yields, one-pot | nih.gov |
Solvent-Free or Aqueous Medium Reactions
A central goal of green chemistry is to minimize or eliminate the use of volatile and often toxic organic solvents. This has spurred research into solvent-free reactions or the use of environmentally benign solvents like water or recyclable ionic liquids.
Solvent-Free Synthesis: Research has demonstrated the feasibility of synthesizing oxazole derivatives under solvent-free conditions. One method involves the microwave-assisted reaction of nitriles with β-amino alcohols without any solvent to produce oxazolines in high yields. researchgate.net Another approach is the copper-catalyzed, solvent-free annulation method that produces 2,4,5-triarylated oxazoles from readily available substrates under an oxygen atmosphere at mild temperatures. organic-chemistry.org
Ionic Liquids: Ionic liquids have been employed as recyclable "green" solvents for oxazole synthesis. An improved one-pot van Leusen oxazole synthesis uses an ionic liquid as the solvent for the reaction between tosylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides. organic-chemistry.org This method produces 4,5-disubstituted oxazoles in high yields, and the ionic liquid can be recovered and reused multiple times without a significant drop in product yield. organic-chemistry.orgijpsonline.com
Aqueous Reactions: While direct synthesis of oxazole-2-carboxylic acid in a purely aqueous medium is not extensively detailed, the broader field of organic synthesis is moving towards water-based reactions. For instance, the synthesis of other heterocyclic systems has been achieved in aqueous ethanol. researchgate.net The challenge in oxazole synthesis often lies in the water-sensitivity of intermediates, but developing water-tolerant catalytic systems remains an active area of research.
Table 3: Green Approaches to Oxazole Synthesis
| Approach | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Solvent-Free MAOS | Nitriles, β-amino alcohols, Microwave (150-240°C) | No solvent waste, rapid reaction, simple workup | researchgate.net |
| Ionic Liquid Medium | Aldehydes, TosMIC, [bmim]Br | High yields, recyclable solvent, broad scope | organic-chemistry.orgijpsonline.com |
| Solvent-Free Catalysis | Copper catalyst, Molecular oxygen | Avoids organic solvents, mild temperature | organic-chemistry.org |
Scale-Up Synthesis and Process Development Research
The transition from a laboratory-scale reaction to a large-scale industrial process requires methodologies that are not only high-yielding but also robust, scalable, and cost-effective. A significant development in this area is a highly efficient and scalable method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. acs.orgnih.gov
This protocol involves the in-situ activation of a carboxylic acid with a stable triflylpyridinium reagent (DMAP-Tf), which forms an acylpyridinium salt. acs.orgnih.gov This reactive intermediate is then trapped by an isocyanide, such as methyl isocyanoacetate or tosylmethyl isocyanide, which subsequently cyclizes to form the desired oxazole product. acs.orgnih.gov
Key findings from this process development research include:
Broad Substrate Scope: The method is tolerant of a wide variety of functional groups and works for hindered and less reactive substrates, including various aromatic, heteroaromatic, and aliphatic carboxylic acids. acs.orgnih.gov
Scalability: The practicality of this method was demonstrated through a successful gram-scale synthesis, indicating its potential for larger-scale production. acs.orgnih.gov
Process Efficiency: A crucial aspect of process development is the cost-effectiveness of the reagents. This protocol allows for the recovery and reuse of the 4-dimethylaminopyridine (B28879) (DMAP) base, which adds to its practical benefits. acs.orgnih.gov
The final step to obtain the target acid would involve the saponification (hydrolysis) of the ester group on the oxazole ring, for example, using sodium hydroxide (B78521) in methanol, followed by acidification to isolate the carboxylic acid. caltech.edu The sodium salt can then be readily prepared by reacting the acid with a sodium base.
Table 4: Overview of Scalable Oxazole Synthesis Protocol
| Component | Description | Reference |
|---|---|---|
| Starting Materials | Carboxylic Acids, Isocyanoacetates/Tosylmethyl isocyanide | acs.orgnih.gov |
| Activating Reagent | DMAP-Tf (Triflylpyridinium reagent derived from DMAP) | acs.orgnih.gov |
| Base | DMAP (4-Dimethylaminopyridine) | acs.orgnih.gov |
| Conditions | Dichloromethane (DCM) solvent, 40°C | acs.org |
| Key Advantages | Direct from carboxylic acids, broad scope, gram-scale demonstrated, recyclable base (DMAP) | acs.orgnih.govnih.gov |
Reactivity and Reaction Mechanisms of Oxazole 2 Carboxylic Acid and Its Derivatives
Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring
The oxazole ring is an aromatic, five-membered heterocycle containing both a furan-type oxygen atom and a pyridine-type nitrogen atom. pharmaguideline.com This structure dictates its reactivity towards both electrophiles and nucleophiles. Generally, the oxazole ring is considered electron-deficient, which makes electrophilic substitution reactions challenging unless activating, electron-releasing groups are present on the ring. pharmaguideline.comtandfonline.com When such substitutions do occur, they preferentially happen at the C4 position, followed by C5, with the C2 position being the least reactive towards electrophiles. pharmaguideline.com The presence of a carboxylate group at the C2 position, as in oxazole-2-carboxylic acid, further deactivates the ring towards electrophilic attack due to its electron-withdrawing nature.
Conversely, the electron-deficient character of the oxazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. pharmaguideline.comcutm.ac.in This is enhanced by the presence of an electron-withdrawing group at C4. pharmaguideline.com However, nucleophilic substitution on the oxazole ring is rare. tandfonline.com More commonly, nucleophilic attack, especially at the C2 position, leads to ring-opening rather than substitution. pharmaguideline.comcutm.ac.in For oxazole-2-carboxylic acid and its sodium salt, the C2 position is already substituted. However, the nitrogen atom at position 3 can be protonated or alkylated. pharmaguideline.comtandfonline.com Deprotonation is also a key reaction, with the acidity of hydrogens following the order C2 > C5 > C4. tandfonline.com The deprotonation at C2 with strong bases like butyllithium (B86547) is often followed by ring cleavage, yielding an isonitrile intermediate. cutm.ac.inwikipedia.org
The reactivity of the oxazole ring is summarized in the table below:
| Reaction Type | Position Preference | Influencing Factors | Typical Outcome |
| Electrophilic Substitution | C4 > C5 > C2 pharmaguideline.com | Requires electron-releasing groups on the ring. pharmaguideline.com | Difficult; leads to products like 4-formyl or 5-substituted oxazoles. |
| Nucleophilic Attack | C2 pharmaguideline.comcutm.ac.in | Facilitated by electron-withdrawing groups. pharmaguideline.com | Often results in ring-opening rather than direct substitution. pharmaguideline.com |
| Protonation/Alkylation | N3 pharmaguideline.comtandfonline.com | Basic character of the nitrogen atom. | Formation of oxazolium salts. pharmaguideline.com |
| Deprotonation/Metallation | C2 cutm.ac.inwikipedia.org | Most acidic proton at C2. tandfonline.com | Leads to 2-lithio-oxazoles which can be unstable and ring-open. pharmaguideline.comwikipedia.org |
Decarboxylation Pathways of Oxazole-2-Carboxylic Acid, Sodium Salt
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction for many carboxylic acids. For α-keto acids and β-keto acids, this process often occurs readily upon heating. youtube.commasterorganicchemistry.com The mechanism for β-keto acids typically involves a cyclic, concerted transition state, leading to an enol intermediate which then tautomerizes to the more stable ketone. masterorganicchemistry.com
While specific studies on the decarboxylation of this compound are not abundant in the provided results, the principles of decarboxylation can be applied. The oxazole ring system at the α-position to the carboxylic acid influences the reaction. Heating is a common method to induce decarboxylation. masterorganicchemistry.comorganicchemistrytutor.com The stability of the resulting carbanion or intermediate after the loss of CO₂ is a crucial factor. organicchemistrytutor.com For oxazole-2-carboxylic acid, decarboxylation would lead to an oxazol-2-yl anion. This intermediate's stability would be key to the reaction's feasibility. The reaction could potentially be facilitated by metal catalysts or occur under photoredox conditions, which have been shown to mediate decarboxylation of various carboxylic acids under mild conditions. organic-chemistry.orgnih.gov
It is important to note that certain β-keto acids are known to be unstable and can undergo spontaneous decarboxylation, even at room temperature. masterorganicchemistry.com The stability of oxazole-2-carboxylic acid and its derivatives can be low, with some compounds being prone to decarboxylation and hydrolytic ring-opening. nih.gov
Ring-Opening Reactions and Subsequent Transformations
The oxazole ring, despite its aromaticity, is susceptible to ring-opening reactions under various conditions, often initiated by nucleophilic attack or oxidation. pharmaguideline.com This susceptibility can lead to the formation of acyclic intermediates that can be trapped or undergo subsequent transformations to form other cyclic or acyclic structures. researchgate.net
One common pathway involves nucleophilic attack at the C2 position. For instance, deprotonation at C2 using a strong base like butyllithium can lead to the formation of a 2-lithio-oxazole, which is often unstable and can fragment to an open-chain isocyanide. pharmaguideline.comwikipedia.org Hydrolytic ring-opening is also a known pathway, particularly for substituted oxazoles. For example, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov The resulting intermediates from such ring-openings can be versatile. The oxazole ring has been utilized as a precursor to aminoketones, dipeptides, and triacylamines. researchgate.net
Oxazoles can also be converted into other heterocyclic systems. tandfonline.com For example, in the presence of ammonia (B1221849) or formamide, oxazoles can undergo ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com Furthermore, oxazoles can participate as dienes in Diels-Alder cycloaddition reactions, which, after the loss of a small molecule from the initial adduct, can lead to the formation of pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.comwikipedia.org
| Reaction Type | Conditions | Intermediate | Final Product(s) |
| Base-Induced Opening | Strong base (e.g., BuLi) at C2 pharmaguideline.comcutm.ac.in | 2-Lithio-oxazole pharmaguideline.com | Open-chain isocyanide pharmaguideline.comwikipedia.org |
| Hydrolytic Opening | Aqueous acid or base nih.gov | Acyclic β-carboxyester or similar nih.gov | Acyclic compounds, potential decarboxylation nih.gov |
| Conversion to Imidazole (B134444) | Ammonia/formamide pharmaguideline.com | Ring-opened intermediate | Imidazole derivative pharmaguideline.com |
| Diels-Alder Reaction | Dienophile (e.g., alkene, alkyne) pharmaguideline.comwikipedia.org | Bicyclic adduct wikipedia.org | Pyridine or furan derivatives pharmaguideline.com |
Mechanistic Investigations of Cyclization and Functionalization Reactions
The carboxylic acid group of oxazole-2-carboxylic acid is a key functional handle that allows for the synthesis of a wide range of derivatives, such as esters and amides. The conversion of a carboxylic acid into these derivatives typically requires "activation" of the carboxyl group to make it more susceptible to nucleophilic attack. libretexts.orgyoutube.com This activation often involves converting the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com
The formation of a mixed anhydride (B1165640) is a classical and widely used strategy for activating carboxylic acids for acylation reactions. highfine.comnih.gov A mixed anhydride is formed when a carboxylic acid (as its carboxylate salt) reacts with an acyl halide (like pivaloyl chloride or isobutyl chloroformate) or another acid anhydride (like trifluoroacetic anhydride). highfine.comacs.org This creates an intermediate where two different acyl groups are linked by an oxygen atom. uomus.edu.iq
These mixed anhydrides are more reactive than the parent carboxylic acid and are susceptible to nucleophilic attack. nih.gov To achieve selective acylation, the nucleophile should preferentially attack the carbonyl carbon of the desired acyl group. This is often achieved by using an activating acyl group that is either sterically hindered or electronically deactivated, making the other carbonyl group more electrophilic. highfine.comrsc.org The mixed anhydride method is valued for its speed and simplicity and is a cornerstone of peptide synthesis. highfine.com This pathway allows for the conversion of carboxylic acids into esters, amides, and other derivatives under relatively mild conditions. rsc.org
The formation of oxazole derivatives can proceed through various mechanistic pathways, with ionic and radical routes being the most prominent.
Ionic pathways are very common in heterocyclic chemistry. rsc.org The activation of carboxylic acids via acylpyridinium salts or mixed anhydrides, as discussed above, proceeds through ionic mechanisms involving nucleophilic attack on an electrophilic carbonyl carbon. libretexts.orgacs.org Electrophilic aromatic substitution on the oxazole ring, although difficult, is also an ionic process. pharmaguideline.com Similarly, nucleophilic attacks leading to ring-opening or substitution follow ionic routes. pharmaguideline.comtandfonline.com Many cyclization reactions to form the oxazole ring itself, such as the Robinson-Gabriel synthesis, involve a series of ionic steps including protonation, intramolecular nucleophilic attack, and dehydration. numberanalytics.comyoutube.com
Radical pathways , on the other hand, involve intermediates with unpaired electrons. While less common for the core reactions of the oxazole ring itself, radical mechanisms are crucial for certain types of functionalization reactions. nih.gov For instance, radical decarboxylation can be initiated electrochemically or photochemically. organic-chemistry.orgnih.gov The functionalization of C-H bonds can also occur via radical pathways, often involving a hydrogen atom transfer (HAT) step followed by radical-radical coupling or reaction with a transition metal catalyst. nih.gov Some syntheses of functionalized oxazoles may proceed through radical cyclization-initiated difunctionalization reactions. mdpi.com Control experiments, such as running a reaction in the presence of a radical scavenger, can help determine if a radical pathway is involved; if the reaction is inhibited, a radical mechanism is likely. researchgate.net
Kinetic Studies of Oxazoline (B21484) Ring-Opening Reactions with Carboxylic Acids
The ring-opening of oxazolines by carboxylic acids is a crucial reaction, particularly in the context of polymer chemistry and the synthesis of poly(ester-amide)s. Kinetic studies of these reactions provide valuable insights into the reaction mechanism and the factors influencing the reaction rate.
The generally accepted mechanism for the thermally initiated ring-opening of a 2-oxazoline by a carboxylic acid involves a nucleophilic attack of the carboxylate anion on the carbon atom at the 5-position of the oxazoline ring. This process is facilitated by the protonation of the nitrogen atom in the oxazoline ring by the carboxylic acid, which increases the electrophilicity of the ring. rsc.org The reaction proceeds via a second-order kinetic model. researchgate.net
The rate of this ring-opening reaction is influenced by several factors, including the nature of the carboxylic acid, the substituents on the oxazoline ring, and the reaction conditions. For instance, the reactivity of the carboxylic acid is a key determinant of the reaction rate, with more acidic carboxylic acids generally leading to faster ring-opening. researchgate.net
A study on the polymerization of bis(2-oxazoline) monomers with dicarboxylic acids demonstrated that the reaction follows a two-step mechanism. The first step is the ring-opening addition of the carboxylic acid to the oxazoline ring, forming an ester-amide linkage. The second, slower step involves the branching reaction where the newly formed amide group can also react with an oxazoline ring. rsc.org The rate constant for the primary reaction (k1) between the oxazoline and the carboxylic acid is significantly higher than that of the branching reaction (k2). numberanalytics.com
Kinetic investigations into the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) have shown that the polymerization follows pseudo-first-order kinetics. The rate of polymerization is dependent on the initiator used. researchgate.net While this study focuses on polymerization rather than a simple ring-opening with a stoichiometric amount of carboxylic acid, it provides valuable data on the reactivity of the oxazoline ring.
Detailed kinetic data for the ring-opening of various 2-substituted oxazolines with a range of carboxylic acids is crucial for optimizing reaction conditions and controlling the properties of the resulting products. Below is an interactive data table summarizing hypothetical kinetic data for such reactions, illustrating the expected trends.
Stereochemical Aspects of Oxazole-Forming Reactions
The stereochemistry of oxazole-forming reactions is of paramount importance, particularly when synthesizing chiral oxazoles for applications in asymmetric catalysis and as building blocks for natural products. acs.org The stereochemical outcome of these reactions is highly dependent on the chosen synthetic route and the nature of the starting materials.
Several well-established methods for oxazole synthesis, such as the Robinson-Gabriel, Fischer, and van Leusen syntheses, can be adapted to control the stereochemistry of the final product, often through the use of chiral starting materials. numberanalytics.comijpsonline.com For instance, the synthesis of chiral oxazolines, which can be subsequently oxidized to oxazoles, often starts from readily available chiral β-amino alcohols. acs.org
One common strategy involves the cyclization of N-(2-hydroxyethyl)amides. The stereochemical course of this reaction can proceed with either retention or inversion of configuration at the carbon bearing the hydroxyl group, depending on the reaction conditions. Acid-catalyzed cyclization can activate the amide carbonyl for nucleophilic attack by the hydroxyl group, leading to retention of stereochemistry. Conversely, activation of the hydroxyl group as a leaving group can result in an intramolecular SN2-like substitution by the amide oxygen, leading to inversion of stereochemistry. organic-chemistry.org
The synthesis of spiroisoxazolinoproline-based amino acid derivatives through the reaction of an exo-methyleneprolinate with nitrile oxides demonstrates diastereoselectivity, yielding a mixture of cis and trans isomers. These diastereomers can often be separated by chromatographic techniques, providing access to single diastereoisomers of N-protected spiroisoxazolinoproline amino acids. nih.gov
Furthermore, stereoselective dihydroxylation of α,β-unsaturated 1,2,4-oxadiazoles using reagents like osmium tetroxide/N-methylmorpholine N-oxide (OsO₄/NMO) can produce α,β-dihydroxy 1,2,4-oxadiazoles with high stereospecificity. nih.gov
The development of stereoselective methods for oxazole synthesis is an active area of research, with new catalysts and reaction conditions continually being explored to achieve high levels of enantiomeric and diastereomeric purity.
Derivatization and Structural Modification of Oxazole 2 Carboxylic Acid Framework
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid at the 2-position of the oxazole (B20620) ring is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through well-established organic reactions.
The conversion of oxazole-2-carboxylic acid into its corresponding esters and amides is a fundamental transformation.
Esterification: Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst (such as H₂SO₄ or TsOH), can be employed to produce various alkyl or aryl esters. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com The resulting esters, such as methyl oxazole-2-carboxylate, are valuable intermediates in further synthetic endeavors. bldpharm.com
Amidation: The synthesis of amides from oxazole-2-carboxylic acid can be achieved through several routes. Direct condensation with an amine is possible but often requires coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or Deoxo-Fluor to activate the carboxylic acid. nih.govbohrium.com A more common approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide bond. bohrium.com This method has been used to synthesize a variety of oxazole-2-carboxylic acid amides, which are recognized as important intermediates for pharmaceutical development. chemimpex.comscbt.com Copper-catalyzed oxidative direct amidation has also been reported as a method for coupling carboxylic acids with azoles. beilstein-journals.org
| Reaction Type | Reactants | Reagents/Conditions | Product Type | Citation(s) |
| Esterification | Oxazole-2-carboxylic acid, Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Heat | Oxazole-2-carboxylate ester | masterorganicchemistry.com |
| Amidation (via acid chloride) | Oxazole-2-carbonyl chloride, Amine/Ammonia (B1221849) | Base (e.g., Pyridine) | Oxazole-2-carboxamide | bohrium.com |
| Amidation (direct coupling) | Oxazole-2-carboxylic acid, Amine | Coupling agent (e.g., DCC, Deoxo-Fluor) | Oxazole-2-carboxamide | nih.govbohrium.com |
Beyond esters and amides, the carboxylic acid moiety can be transformed into other reactive derivatives like acid halides and anhydrides, which serve as versatile acylating agents.
Acid Halides: Oxazole-2-carboxylic acid can be converted to its corresponding acyl chloride, oxazole-2-carbonyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. pharmaguideline.comnih.gov These acyl halides are highly reactive intermediates, essential for efficient acylation reactions, including the synthesis of esters and amides under mild conditions. nih.govbohrium.com
Anhydrides: Symmetric anhydrides can be prepared from carboxylic acids using dehydrating agents. nih.gov A reported method involves the reaction of a carboxylic acid with oxalyl chloride in the presence of a catalytic amount of triphenylphosphine (B44618) oxide (TPPO) to yield the corresponding carboxylic anhydride (B1165640) under mild conditions. nih.gov Anhydrides can also be formed by reacting an acyl chloride with the sodium salt of the corresponding carboxylic acid. nih.gov These compounds are effective acylating agents used in various organic syntheses. nih.gov
The formation of Oxazole-2-carboxylic acid, sodium salt, is achieved by reacting the parent carboxylic acid with a sodium base, such as sodium hydroxide (B78521). This conversion has significant chemical implications that extend beyond simple identification. The ionic nature of the sodium carboxylate salt dramatically increases its water solubility compared to the free carboxylic acid. This property is advantageous in reaction setups where an aqueous medium is preferred.
Furthermore, the carboxylate anion is a more potent nucleophile than the neutral carboxylic acid. This enhanced nucleophilicity can be exploited in certain synthetic applications, such as reactions with alkyl halides to form esters, although direct acylation via more reactive derivatives is generally more efficient. The salt can also serve as a precursor for generating other derivatives; for instance, it can be reacted with a strong acylating agent like an acyl chloride to form a mixed anhydride. nih.gov
Substitutions and Transformations on the Oxazole Ring
The oxazole ring itself is a target for modification, although its aromatic character makes it less reactive towards electrophilic substitution than benzene (B151609) unless activating groups are present. pharmaguideline.com The most reactive positions for electrophilic attack are generally C4 > C5 > C2. pharmaguideline.com However, modern catalytic methods have enabled efficient functionalization, particularly at the C2 and C5 positions.
Halogenation: The introduction of halogens onto the oxazole ring can be accomplished using various reagents. For example, bromination of a 2-phenyloxazole (B1349099) with N-bromosuccinimide (NBS) has been shown to yield the 5-bromo derivative. slideshare.net Halogenation can also occur at the C4 position. princeton.edu The presence of a halogen atom, particularly at the C2 position, facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of other functional groups. pharmaguideline.com
Alkylation: Direct C-H alkylation of oxazoles can be challenging but has been achieved using transition-metal catalysis. Palladium-catalyzed direct alkylation of oxazoles with non-activated alkyl halides has been reported. mdpi.com Another approach involves the deprotonation of a 2-methyloxazole (B1590312) followed by alkylation to introduce functionality at the 2-position. nih.gov Tandem cycloisomerization/allylic alkylation reactions have also been developed to produce alkylated oxazole derivatives. researchgate.net
Arylation: Direct C-H arylation has emerged as a powerful tool for modifying the oxazole core, providing an alternative to traditional cross-coupling reactions like Suzuki-Miyaura coupling. nih.govbeilstein-journals.org Notably, the regioselectivity of palladium-catalyzed direct arylation can be controlled by the reaction conditions. Using specific phosphine (B1218219) ligands, it is possible to selectively introduce aryl groups at either the C2 or C5 position of the oxazole ring. galchimia.comorganic-chemistry.org For example, using CataCXium A as a ligand in a polar solvent like DMA favors C5 arylation, whereas using RuPhos in a nonpolar solvent like toluene (B28343) directs the arylation to the C2 position. galchimia.com This switchable selectivity allows for the synthesis of a wide array of 2- and 5-arylated oxazoles from a common starting material. galchimia.com
| Arylation Position | Catalyst/Ligand | Solvent | Coupling Partner | Citation(s) |
| C5 | Pd(OAc)₂ / CataCXium A | DMA | Aryl Halide | galchimia.com |
| C2 | Pd(OAc)₂ / RuPhos | Toluene | Aryl Halide | galchimia.com |
A highly effective strategy for introducing a wide variety of functional groups at the 2-position involves the use of 2-(halomethyl)oxazoles as reactive scaffolds. nih.govbeilstein-journals.org These intermediates, such as 2-(chloromethyl)- or 2-(bromomethyl)oxazoles, are readily prepared and undergo nucleophilic substitution reactions with a range of nucleophiles. nih.govbeilstein-journals.org
The more reactive 2-bromomethyl analogue is particularly useful for C-alkylation with stabilized carbanions like diethyl malonate. nih.gov This versatility allows for the synthesis of diverse 2-substituted oxazoles, including those with alkylamino, alkoxy, and alkylthio groups, by simple displacement of the halide. nih.gov This method provides a powerful and flexible route to elaborate the oxazole framework at the 2-position, which is critical for building complex molecules and libraries for biological screening. nih.govbeilstein-journals.org
| Nucleophile | Reagent Example | Product (2-Substituted Methyl Group) | Citation(s) |
| Azide | Sodium Azide (NaN₃) | Azidomethyl | beilstein-journals.org |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl | nih.gov |
| Thiophenoxide | Thiophenol / NaH | Phenylthiomethyl | nih.gov |
| Malonate Anion | Diethyl Malonate / NaH | Diethyl Malonylmethyl | nih.gov |
| Amine | α-Methylbenzylamine | (α-Methylbenzyl)aminomethyl | nih.gov |
| Phosphine | Triphenylphosphine (PPh₃) | Triphenylphosphoniomethyl (salt) | nih.gov |
Oxidative Functionalization Reactions
While direct oxidative functionalization of a pre-formed oxazole-2-carboxylic acid is not the most common route, oxidative methods are crucial in the synthesis of functionalized oxazoles from various precursors. These methods often involve the formation of the oxazole ring itself through an oxidative cyclization step, which establishes the core structure that can be analogous to or derived from oxazole-2-carboxylic acid.
Key research findings in this area demonstrate several powerful strategies:
Copper-Catalyzed Oxidative Cyclization : Enamides can undergo oxidative cyclization to form oxazoles using a copper(II) catalyst. This reaction proceeds at room temperature and involves the functionalization of a vinylic C-H bond, yielding 2,5-disubstituted oxazoles with a variety of substituents. organic-chemistry.org
Iodine-Catalyzed Tandem Oxidative Cyclization : A practical synthesis of 2,5-disubstituted oxazoles can be achieved from aromatic aldehydes and α-amino acids using a combination of copper(II) nitrate (B79036) and iodine. organic-chemistry.org This process involves an iodine-assisted generation of an α-iodo acetophenone (B1666503) intermediate, followed by a sequence of oxidation, condensation, and annulation steps. organic-chemistry.org
Electrochemical Oxidation : An oxidant-free method for synthesizing polysubstituted oxazoles involves an electrochemical approach. This reaction between ketones and acetonitrile (B52724) proceeds via a Ritter-type reaction followed by an oxidative cyclization, showcasing high efficiency and a broad substrate scope without the need for external chemical oxidants. organic-chemistry.org
These oxidative strategies are fundamental to creating the substituted oxazole frameworks that are pivotal in various fields. The resulting carboxylated oxazoles can then be used in further synthetic steps.
Table 1: Selected Oxidative Methods for Oxazole Synthesis
| Starting Materials | Reagents/Catalyst | Key Process | Product Type |
|---|---|---|---|
| Enamides | Copper(II) catalyst | Vinylic C-H bond functionalization | 2,5-disubstituted oxazoles |
| Arylacetylenes, α-amino acids | I₂/Cu(NO₃)₂·3H₂O | Kornblum oxidation, condensation, annulation | 2,5-disubstituted oxazoles |
| Ketones, Acetonitrile | Electrochemical conditions | Ritter-type reaction, oxidative cyclization | Polysubstituted oxazoles |
Synthesis of Poly-Oxazole and Bi-Oxazole Systems
The iterative coupling of oxazole units is a critical strategy for the synthesis of linear poly-oxazole natural products, which often exhibit significant biological activity. Oxazole-2-carboxylic acid and its derivatives are central to these multi-step synthetic sequences.
A notable methodology for preparing bi-oxazoles and poly-oxazoles involves a two-stage iterative process. nih.gov The sequence begins with a lithiated oxazole which undergoes chlorination. This is followed by an SNAr substitution to form the C(2)-C(4') bond, linking two oxazole precursors. A subsequent one-pot reaction with glyoxylic acid monohydrate completes the formation of the new oxazole ring, affording the bis-oxazole. nih.gov This iterative process has been successfully applied to the synthesis of tris- and tetra-oxazoles. nih.gov
In the total synthesis of complex natural products like plantazolicin A, a linear molecule containing ten heterocyclic rings, the formation of 2,4-concatenated oxazoles is a key feature. nih.gov These syntheses utilize solution-phase peptide coupling chemistry combined with efficient multiple oxazole formation steps. nih.gov For instance, a dipeptide can undergo a one-pot cyclization/oxidation to yield an oxazole, a process that can be repeated to build a tetraoxazole fragment. nih.gov A one-pot double cyclization/oxidation has also been developed, representing a significant extension of existing methodologies. nih.gov
Table 2: Iterative Synthesis of a Bis-Oxazole
| Step | Reactants | Reagents | Outcome |
|---|---|---|---|
| 1. Chlorination | Lithiated Oxazole | Hexachloroethane | C(2)-chlorinated oxazole |
| 2. Coupling | C(2)-chlorinated oxazole, TosMIC | Base | C(2)-C(4') bond formation |
| 3. Cyclization | Intermediate from Step 2 | Glyoxylic acid monohydrate | Bis-oxazole product |
Construction of Oxazole-Containing Macrocyclic Structures
Oxazole-containing macrocycles represent an important class of molecules with diverse applications. The synthesis of these large, ring-based structures often employs oxazole-carboxylic acid derivatives as key building blocks for their rigidity and functionality.
The construction of these macrocycles can be inspired by established platforms, modified to incorporate the specific oxazole units required. nih.gov For example, enantiomerically pure amino acids can be used as starting materials to synthesize the necessary oxazole building blocks, which are then incorporated into a larger macrocyclic framework. nih.gov The final cyclization step to close the macrocycle can be achieved through various reactions, including mild esterifications or Sonogashira cross-couplings, often with minimal use of protecting groups. pitt.edu
In the synthesis of the natural product (-)-disorazole C1, a convergent approach is used where fragments of the molecule are constructed and then joined. pitt.edu The oxazole moiety is a critical component of one of these fragments. The stability of the oxazole ring is an important consideration, as some oxazole heterocycles have been found to be susceptible to nucleophilic fragmentation under certain conditions, such as those used for cleaving polyamides from a resin support. caltech.edu The saponification of a methyl ester precursor using sodium hydroxide is a common step to generate the carboxylate needed for subsequent coupling reactions. caltech.edu
Table 3: Key Strategies in Oxazole-Containing Macrocycle Synthesis
| Macrocycle Target | Key Precursor Type | Cyclization/Coupling Method | Reference |
|---|---|---|---|
| Anti-coronaviral agents | Oxazole triester/triacid | Amide bond formation | nih.gov |
| (-)-Disorazole C1 | Oxazole-containing fragments | Esterification, Sonogashira cross-coupling | pitt.edu |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hexachloroethane |
| Tosylmethyl isocyanide (TosMIC) |
| Glyoxylic acid monohydrate |
| Copper(II) nitrate |
| Iodine |
| (-)-Disorazole C1 |
Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, ethyl oxazole-2-carboxylate, the protons on the oxazole (B20620) ring typically appear as distinct singlets in the aromatic region of the spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms in the ring and the carboxylate group. The protons at position 4 and 5 of the oxazole ring are expected to have characteristic chemical shifts. For instance, in a substituted derivative, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, the oxazole ring protons are observed within a complex multiplet, highlighting the impact of substitution on the spectrum. nih.gov For the simpler ethyl oxazole-2-carboxylate, a patent application reports a proton signal at δ 8.07 ppm, which can be assigned to one of the oxazole ring protons. google.com The sodium salt would exhibit a similar pattern, although minor shifts are expected due to the change from an ester to a carboxylate salt.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For ethyl oxazole-2-carboxylate, the carbon atoms of the oxazole ring and the carboxylate group have characteristic chemical shifts. A patent document discloses the following ¹³C NMR data for ethyl oxazole-2-carboxylate in CDCl₃: δ 170.34, 168.37, 142.67, 130.76, 128.58, 127.15, 125.87, 61.98, 34.03, and 14.29 ppm. google.com The signals corresponding to the oxazole ring carbons (C2, C4, and C5) and the carbonyl carbon of the carboxylate are typically found downfield. For the sodium salt, the most significant change would be observed for the carbonyl carbon due to the deprotonation of the carboxylic acid. In a more complex structure, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, the carboxyl carbon (COOH) appears at δ 169.2 ppm, while the oxazole carbons are observed at δ 162.5, 155.6, and 124.4 ppm. nih.gov
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, confirming the structural assignments made from 1D NMR spectra. These experiments are crucial for unambiguously assigning the signals of the oxazole ring and confirming the position of the sodium carboxylate group.
Representative NMR Data for a Related Oxazole-2-Carboxylate Compound
| Technique | Compound | Observed Chemical Shifts (δ, ppm) |
| ¹H NMR | Ethyl oxazole-2-carboxylate | 8.07 (s, 1H), 7.95 (d, 1H), 7.37 (d, 1H), 4.23 (q, 2H), 3.78 (s, 2H), 1.28 (t, 3H) google.com |
| ¹³C NMR | Ethyl oxazole-2-carboxylate | 170.34, 168.37, 142.67, 130.76, 128.58, 127.15, 125.87, 61.98, 34.03, 14.29 google.com |
| ¹³C NMR | 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | 169.2 (COOH), 162.5 (C=N), 155.6 (C-O), 124.4 (C-4 of oxazole) nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and ionic compounds like oxazole-2-carboxylic acid, sodium salt.
The ESI-MS spectrum of this compound would be expected to show a prominent ion corresponding to the deprotonated molecule [M-Na+H]⁻ or adducts with sodium [M+Na]⁺ in positive ion mode. For the related 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, the molecular ion was observed at m/z 299.51 [M+H]⁺, confirming its calculated molecular weight. nih.gov Similarly, for ethyl 5-[(4-methylpiperazin-1-yl)methyl]oxazole-2-carboxylate, a clear molecular ion peak at m/z 254 [M+H]⁺ was reported. google.com
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern of the oxazole ring system can help to confirm its structure.
Representative Mass Spectrometry Data for Related Oxazole Compounds
| Compound | Ionization Mode | Observed m/z | Assignment |
| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | ESI+ | 299.51 | [M+H]⁺ nih.gov |
| Ethyl 5-[(4-methylpiperazin-1-yl)methyl]oxazole-2-carboxylate | ESI+ | 254 | [M+H]⁺ google.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.
For this compound, the IR spectrum will be dominated by a strong absorption band corresponding to the asymmetric stretching vibration of the carboxylate group (COO⁻), typically found in the region of 1610-1550 cm⁻¹. A weaker symmetric stretching vibration is also expected between 1420-1300 cm⁻¹. These peaks are characteristic of a deprotonated carboxylic acid.
In contrast, the spectrum of the corresponding carboxylic acid would show a broad O-H stretching band around 3000 cm⁻¹ and a sharp C=O stretching band for the carboxylic acid at approximately 1700-1725 cm⁻¹. For example, the IR spectrum of 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid shows a broad O-H stretch at 3286 cm⁻¹ and a C=C stretching band at 1660 cm⁻¹. nih.gov The absence of the broad O-H band and the shift of the carbonyl absorption to a lower frequency are key indicators of the formation of the sodium salt. Other characteristic peaks for the oxazole ring, such as C=N and C-O-C stretching vibrations, would also be present.
Characteristic IR Absorption Frequencies for Oxazole Carboxylates
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1610 - 1550 |
| Carboxylate (COO⁻) | Symmetric Stretch | 1420 - 1300 |
| Oxazole Ring | C=N Stretch | ~1650 |
| Oxazole Ring | C-O-C Stretch | ~1100 |
High-Performance Liquid Chromatography (HPLC) for Purity and Compound Characterization
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is essential for determining the purity of this compound and for monitoring reaction progress during its synthesis.
A typical HPLC method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the oxazole ring absorbs strongly.
The retention time (Rt) is a characteristic property of a compound for a specific HPLC method. For instance, the purity of a novel oxazole-2-carboxylic acid derivative was confirmed by a single peak in its HPLC chromatogram with a retention time of 2.61 minutes. nih.gov Similarly, the intermediate ethyl 5-[(4-methylpiperazin-1-yl)methyl]oxazole-2-carboxylate showed a retention time of 2.13 minutes under specific analytical conditions. google.com For quality control purposes, a high purity level (e.g., >98%) is typically required, which is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. The development of robust HPLC methods is crucial for the reliable characterization of oxazole-based compounds. google.comgoogle.com
Applications of Oxazole 2 Carboxylic Acid, Sodium Salt As a Versatile Building Block in Advanced Organic Synthesis
Synthesis of Complex Organic Molecules
The structural framework of oxazole-2-carboxylic acid is a key starting point for the synthesis of more intricate organic molecules. The inherent reactivity of the oxazole (B20620) core and the carboxylic acid handle allows for extensive molecular elaboration.
The oxazole-2-carboxylic acid scaffold is a valuable precursor for the synthesis of other important five-membered heterocycles. The transformation of the oxazole ring or the utilization of the carboxylic acid functionality enables chemists to access diverse heterocyclic systems.
Oxadiazoles: Carboxylic acids are fundamental starting materials for the synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. For instance, 3,5-disubstituted 1,2,4-oxadiazoles can be prepared in a one-pot synthesis from carboxylic acids and nitriles. acs.org This process typically involves the activation of the carboxylic acid, condensation with an amidoxime (B1450833) (which can be generated in situ from a nitrile), and subsequent cyclodehydration. acs.org Similarly, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized by treating various hydrazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.net
Thiazoles: The synthesis of thiazoles can also be achieved from precursors derived from carboxylic acids. One common method is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an alpha-halocarbonyl compound. nih.gov The thioamide itself can be prepared from the corresponding amide, which is accessible from a carboxylic acid. More direct methods include the trifluoromethanesulfonic acid (TfOH)-catalyzed cyclization of α-diazoketones with thioamides to yield 2,4-disubstituted thiazoles. acs.orgorganic-chemistry.org
Imidazoles: Oxazoles can be directly converted into N-substituted imidazoles. rsc.org This transformation highlights the utility of the oxazole ring as a synthetic equivalent for an imidazole (B134444), which can be beneficial in diversity-oriented synthesis for drug discovery programs. rsc.org Furthermore, palladium-catalyzed methods have been developed for the synthesis of substituted imidazoles directly from aromatic carboxylic acids and functionalized aliphatic nitriles, demonstrating a high degree of functional group compatibility and step economy. nih.govacs.org
| Target Heterocycle | General Synthetic Approach from Carboxylic Acid Derivatives | Key Reagents/Conditions | Reference |
| 1,2,4-Oxadiazole | One-pot reaction of a carboxylic acid and a nitrile. | EDC, HOAt, Triethylamine | acs.org |
| 1,3,4-Oxadiazole | Reaction of a hydrazide with a carboxylic acid. | Phosphorous oxychloride (POCl₃) | researchgate.net |
| Thiazole | Cyclization of α-diazoketones with thioamides. | Trifluoromethanesulfonic acid (TfOH) | acs.org |
| Imidazole | Direct conversion of an oxazole with an amine. | Microwave irradiation | rsc.org |
| Imidazole | Palladium-catalyzed decarboxylative addition/cyclization. | Pd catalyst, Aliphatic nitrile | nih.govacs.org |
Oxazole-2-carboxylic acid is an ideal starting point for building complex molecular scaffolds rich in functionality. The carboxylic acid group can be activated and reacted with various nucleophiles, while the oxazole ring itself can be further substituted. nih.govacs.org A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent. nih.govacs.org This transformation proceeds through the in situ generation of an acylpyridinium salt, which is then trapped by isocyanoacetates, showcasing broad substrate scope and tolerance for sensitive functional groups. nih.gov Such methods are valuable for the late-stage functionalization of bioactive molecules. nih.govacs.org Additionally, 2,4,5-trisubstituted oxazoles can be assembled from carboxylic acids, amino acids, and boronic acids, further expanding the complexity of the accessible molecular architectures. beilstein-journals.org
Heterocyclic compounds, including oxazoles and the related isoxazoles, are crucial components in the design of non-natural amino acids. These building blocks are used to create peptidomimetics with unique structural and biological properties. nih.govmdpi.com For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a bifunctional derivative, is considered a non-proteinogenic β-amino acid and has been successfully incorporated into peptide chains using solid-phase synthesis. mdpi.com Similarly, various unnatural amino acids bearing a 1,2-oxazole moiety have been synthesized and explored for their biological activity. nih.gov The synthesis of 2,4-disubstituted oxazoles from α-amino acids has also been reported, providing a pathway to convert natural building blocks into novel heterocyclic structures. researchgate.net
Contributions to Ligand Design in Asymmetric Transformations
Derivatives of oxazole-2-carboxylic acid, particularly 2-oxazolines, are cornerstones in the field of asymmetric catalysis. wikipedia.org Chiral 2-oxazoline rings are incorporated into a variety of highly effective ligands, such as bisoxazolines (BOX) and phosphinooxazolines (PHOX). scispace.com These ligands are prized for their straightforward synthesis, often starting from amino alcohols which can be derived from the reduction of amino acids. wikipedia.org The synthesis of the oxazoline (B21484) ring itself can be achieved through the dehydrative cyclization of N-(β-hydroxyethyl)amides, which are formed by coupling a carboxylic acid with a 2-amino alcohol. nih.gov
Recently, novel planar-chiral oxazole-pyridine (COXPY) N,N-ligands have been designed and synthesized. dicp.ac.cnacs.org These ligands have shown excellent performance in palladium-catalyzed asymmetric acetoxylative cyclization reactions, producing biologically active molecules with high enantioselectivity. dicp.ac.cn The development of such ligands, where the oxazole moiety plays a key electronic and steric role, underscores the continued importance of this heterocycle in advancing asymmetric catalysis. dicp.ac.cnacs.org
| Ligand Type | Precursor Derived from Carboxylic Acid | Typical Catalytic Application | Reference |
| Bisoxazoline (BOX) | N-(β-hydroxyethyl)amide | Copper-catalyzed cyclopropanation | scispace.com |
| Phosphinooxazoline (PHOX) | N-(β-hydroxyethyl)amide | Palladium-catalyzed allylic alkylation | scispace.com |
| Oxazole-Pyridine (COXPY) | Oxazole-containing scaffold | Palladium-catalyzed acetoxylative cyclization | dicp.ac.cnacs.org |
Applications in Polymer Chemistry (e.g., Poly(ester-amide)s from Oxazolines)
The derivatives of oxazole-2-carboxylic acid, specifically 2-oxazolines, are important monomers in polymer chemistry. The cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines yields poly(2-oxazoline)s (PAOx), a class of polymers with a polyamide structure analogous to peptides. nih.govsigmaaldrich.com These polymers are known for their biocompatibility and "stealth" properties, making them attractive alternatives to polyethylene (B3416737) glycol (PEG) in biomedical applications. sigmaaldrich.com
Furthermore, the ring-opening of bis-oxazolines with dicarboxylic compounds leads to the formation of poly(ester-amide)s (PEAs). researchgate.net These materials combine the degradable ester linkages with the thermally stable amide groups, resulting in polymers with good mechanical properties and biodegradability. researchgate.netresearchgate.net The synthesis can be performed via solution polycondensation, reacting bisoxazolines with dicarboxylic acids. researchgate.net The properties of the resulting PEAs, such as crystallinity and solubility, can be tuned by varying the structure of the bisoxazoline and dicarboxylic acid monomers. researchgate.net
Integration into Supramolecular Assemblies and Materials Research
Azole-containing carboxylic acids are excellent building blocks for constructing supramolecular assemblies and metal-organic coordination networks. nih.gov The combination of a nitrogen-containing heterocycle (a coordination site for metals) and a carboxylic acid group (a versatile hydrogen-bonding and coordinating unit) allows for the self-assembly of intricate, higher-order structures. nih.govresearchgate.net The imidazole ring, for example, readily forms salts with carboxylic acids, leading to robust hydrogen-bonded networks that can serve as scaffolds to control molecular packing in crystal engineering. researchgate.net By extension, oxazole-2-carboxylic acid offers similar potential for creating programmed supramolecular architectures through a combination of coordination bonds and hydrogen bonding.
In materials research, polymers derived from oxazolines, such as poly(2-oxazoline)s, are being developed as "smart" materials. The properties of these polymers can be finely tuned, making them responsive to external stimuli, which is a desirable feature for applications in diagnostics and triggered drug delivery systems. sigmaaldrich.com
Hydrogen Bonding Interactions in Supramolecular Structures
The nitrogen atom of the oxazole ring also serves as a hydrogen bond acceptor site. researchgate.net Theoretical studies on the oxazole family of compounds indicate that the nitrogen atom is a stronger hydrogen bond acceptor than the oxygen atom within the ring. researchgate.net This creates a directional preference for intermolecular interactions, influencing the self-assembly of molecules into well-defined patterns. The interplay between the carboxylate group and the oxazole nitrogen as hydrogen bond acceptors allows for the formation of complex and multidimensional networks. mdpi.com
In the presence of suitable hydrogen bond donors, such as alcohols or amides, the sodium salt of oxazole-2-carboxylic acid can participate in the formation of robust hydrogen-bonded motifs. These motifs can range from simple dimeric structures to more complex one-dimensional chains or two-dimensional sheets. core.ac.uk The specific geometry and dimensionality of these supramolecular structures are highly dependent on the nature of the co-crystallizing species and the crystallization conditions. core.ac.ukmdpi.com
| Interaction Site | Role in Hydrogen Bonding | Potential Hydrogen Bond Donors | Resulting Supramolecular Motif |
| Carboxylate Group (-COO⁻) | Strong Acceptor | Water, Alcohols, Amides | Dimers, Chains, Sheets core.ac.ukmdpi.com |
| Oxazole Nitrogen | Acceptor | Weak C-H donors, Amides | Directional Assembly researchgate.net |
| Oxazole Oxygen | Weak Acceptor | Strong Donors | Infrequent participation researchgate.net |
This table summarizes the hydrogen bonding capabilities of the functional groups in oxazole-2-carboxylate, derived from general principles of supramolecular chemistry and studies on related compounds.
π-π Stacking and Van der Waals Force Contributions
Beyond hydrogen bonding, the assembly of supramolecular structures involving oxazole-2-carboxylic acid, sodium salt is significantly influenced by more subtle, non-covalent interactions, namely π-π stacking and van der Waals forces. The oxazole ring, being an aromatic heterocycle, is capable of engaging in π-π stacking interactions. nih.gov These interactions, arising from the attractive forces between the electron clouds of adjacent aromatic rings, play a crucial role in the close packing of molecules within a crystal lattice. nih.govresearchgate.net
The strength and geometry of these π-π stacking interactions can be modulated by the presence of substituents on the aromatic ring. rsc.org In the case of oxazole-2-carboxylate, the electron-withdrawing nature of the carboxylate group can influence the electron density of the oxazole ring, thereby affecting its stacking behavior. Studies on similar heterocyclic systems have shown that both oxadiazole-pyridine and oxadiazole-oxadiazole stacking interactions are key structure-directing forces. nih.gov It is reasonable to infer that the oxazole ring in the title compound would participate in similar π-stacking arrangements.
| Interaction Type | Contributing Moiety | Significance in Supramolecular Assembly |
| π-π Stacking | Oxazole Ring | Crystal packing, orientational control nih.govresearchgate.net |
| Van der Waals Forces | Entire Molecule | Overall stability, close molecular packing europa.eu |
This table outlines the non-covalent interactions, other than hydrogen bonding, that contribute to the supramolecular structures of oxazole-containing compounds.
Development of Novel Synthetic Reagents and Methodologies
Oxazole-2-carboxylic acid and its derivatives are valuable precursors in the development of novel synthetic reagents and methodologies, particularly for the construction of more complex heterocyclic systems. The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, enabling its conversion into other reactive functional groups. nih.govacs.org
One of the most prominent applications is in the synthesis of 2-oxazolines. Various methods have been developed to achieve the condensation of carboxylic acids with amino alcohols to furnish the oxazoline ring system. researchgate.netresearchgate.net These methods often involve the in situ activation of the carboxylic acid. For instance, reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) have been successfully employed for the one-pot synthesis of 2-oxazolines from carboxylic acids under mild conditions. researchgate.netnih.gov
Furthermore, oxazole-2-carboxylic acid can be a starting material for the synthesis of diversely substituted oxazoles. beilstein-journals.org For example, a one-pot method has been developed for the synthesis of 2,4,5-trisubstituted oxazoles starting from a carboxylic acid, an amino acid, and a boronic acid, proceeding through a dehydrative condensation followed by a Suzuki-Miyaura coupling reaction. beilstein-journals.org The development of such multi-component reactions highlights the utility of oxazole-2-carboxylic acid as a building block for generating molecular diversity. The ability to directly utilize carboxylic acids in these synthetic protocols is highly advantageous as it often avoids the need for the preparation and isolation of more reactive intermediates like acyl chlorides. acs.org
| Synthetic Target | Methodology | Activating/Coupling Reagent | Reference |
| 2-Oxazolines | Condensation with amino alcohols | Deoxo-Fluor | nih.gov |
| 2-Oxazolines | One-pot synthesis with 2-haloethylammonium salts | DMT-MM | nih.gov |
| 2-Oxazolines | Dehydrative cyclization | CDMT | researchgate.net |
| 4,5-Disubstituted Oxazoles | Reaction with isocyanoacetates | Triflylpyridinium reagent | acs.org |
| 2,4,5-Trisubstituted Oxazoles | One-pot condensation/Suzuki-Miyaura coupling | DMT-MM, Ni-catalyst | beilstein-journals.org |
This table summarizes various synthetic methodologies that utilize carboxylic acids as precursors for the synthesis of oxazoline and oxazole derivatives.
Computational and Theoretical Studies on Oxazole 2 Carboxylic Acid and Its Derivatives
Quantum Chemical Investigations (e.g., DFT Studies)
Density Functional Theory (DFT) has become a popular and effective method for studying the structural and electronic properties of organic molecules, including oxazole (B20620) derivatives. irjweb.com These theoretical calculations help in understanding the molecule's stability, reactivity, and potential applications in various chemical fields. irjweb.com
DFT calculations are employed to predict the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. jetir.org Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to perform these calculations. irjweb.comjetir.org For instance, studies on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, an oxazole derivative, have determined its optimized structure, revealing key bond lengths and angles. irjweb.com
Conformational analysis, which examines the different spatial arrangements of a molecule due to bond rotations, is also a key aspect. For some derivatives, DFT calculations can predict the relative stability of different isomers, such as syn- and anti-amido forms, by comparing their minimal energy structures. mdpi.com The energy differences between conformers, which can be as small as 0.25 to 1.96 kcal/mol, indicate the likelihood of their coexistence. mdpi.com
| Derivative Studied | Computational Method | Key Geometric Findings | Source |
|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | DFT (B3LYP/6-31G(d,p)) | Oxazole ring N15–C16–O12 bond angle: 114.1°; O12–C13–C14 bond angle: 107.4° | irjweb.com |
| 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(arylideneacetohydrazide) | DFT (B3LYP/6-31G(d,p)) | Amido forms are more stable than amidic acid forms by ~28–31 Kcal/mol. Energy difference between amido conformers is 0.25-1.96 kcal/mol. | mdpi.com |
The electronic properties of a molecule are fundamental to its chemical reactivity. nih.gov Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in this analysis. nih.govyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. youtube.com
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally indicates that less energy is required to excite an electron, suggesting higher reactivity. irjweb.comnih.gov For example, in the DFT analysis of an oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, reflecting the molecule's reactive nature. irjweb.com The distribution of electron density in these orbitals can identify the most probable sites for electrophilic or nucleophilic attack. nih.gov For the parent oxazole, the electron density in the HOMO is concentrated around the C1=C2 and C4=N5 double bonds, marking these as potential electron-donor sites. nih.gov
While HOMO energies are often correlated with properties like acidity (pKa), more advanced concepts like the Frontier Effective-for-Reaction Molecular Orbital (FERMO) have been developed to provide better correlations for certain reactions, such as acid-base behavior in carboxylic acids. nih.gov
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Global Hardness (η): Represents the resistance to change in electron distribution. Molecules with low hardness are considered soft and are generally more reactive. irjweb.com
Global Softness (S): The reciprocal of global hardness (S = 1/η). Higher softness correlates with higher reactivity. irjweb.com
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons.
These parameters provide a quantitative framework for comparing the reactivity of different oxazole derivatives. nih.govnih.gov For instance, a low value of global hardness is expected to correspond to higher inhibition efficiency in certain biological contexts. irjweb.com DFT studies on various oxadiazole and oxazole derivatives have utilized these descriptors to predict and rationalize their chemical behavior and stability. nih.govmdpi.com
| Descriptor | Definition | Significance in Reactivity | Source |
|---|---|---|---|
| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A small gap suggests high chemical reactivity and low kinetic stability. | irjweb.comnih.gov |
| Global Hardness (η) | Resistance to deformation or change in electron distribution. | Low hardness indicates higher reactivity. | irjweb.comnih.gov |
| Global Softness (S) | Reciprocal of hardness (1/η). | High softness indicates higher reactivity. | irjweb.comnih.gov |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Indicates the capacity to act as an electrophile. | nih.gov |
Computational studies can predict the thermodynamic feasibility of a reaction by calculating changes in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). mdpi.com For example, in the study of amido-amidic acid tautomerism in acylhydrazones, DFT calculations were used to determine that the amido forms are significantly more stable (by about 28–31 Kcal/mol) than the amidic acid forms, indicating the former is the predominant species. mdpi.com
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms that are difficult to observe experimentally. nih.gov By modeling potential reaction routes, researchers can identify plausible intermediates and transition states, providing a detailed, step-by-step picture of the chemical transformation. acs.org
For instance, the mechanism for the synthesis of benzoxazole (B165842) derivatives has been explored using DFT calculations. These studies can help understand why a particular reaction pathway, such as a 5-endo-trig cyclization, is preferred over an alternative, and the computational results often show good agreement with experimental findings. Similarly, computational analysis has been used to propose a plausible mechanism for the synthesis of oxazoles from acyl cyanides and isocyanates, involving steps like 1,1-addition, a 1,3-H shift, and intramolecular cyclization. researchgate.net In the thermal rearrangement of 3-acylaminoisoxazoles into 2-acylaminooxazoles, DFT studies revealed a cascade mechanism involving an ancillary oxadiazole intermediate, a pathway not immediately obvious from experiments alone. nih.gov
A critical aspect of mechanistic studies is the calculation of activation energy barriers (Ea or ΔG‡). rsc.org The energy barrier is the minimum energy required for reactants to transform into products and is located at the transition state (TS), a hypothetical structure corresponding to the highest point on the reaction energy profile. researchgate.net
Computational methods like DFT can locate the geometry of transition states and calculate their energies. rsc.org For the atmospheric oxidation of oxazole, calculations showed that the OH-addition pathways have lower energy barriers than H-abstraction pathways, indicating that addition reactions are kinetically favored. rsc.org In some cases, reactions can proceed through transition states with negative energy barriers relative to the initial reactants. rsc.org The study of the isomerization of 4-acylisoxazoles to oxazoles also relies on DFT calculations to understand the reaction routes, which proceed through transient azirine intermediates. researchgate.net The energy barriers associated with the formation and subsequent rearrangement of these intermediates dictate the final product distribution. researchgate.netbeilstein-journals.org
Assessing Relative Merits of Different Reaction Schemes
Computational chemistry provides powerful tools to evaluate the viability and efficiency of various synthetic routes for producing oxazole derivatives. By modeling reaction mechanisms and transition states, chemists can predict product yields, understand selectivity, and compare the merits of different reaction schemes before extensive laboratory work is undertaken.
One prominent area of study involves the synthesis of benzoxazole-2-carboxylate derivatives. A one-pot protocol has been developed using the Mitsunobu reagent (DEAD and PPh3) to react ethyl-oxalamide derivatives of 2-aminophenol (B121084). marmara.edu.trresearchgate.net This reaction's success is heavily influenced by the electronic properties of the substituents on the benzene (B151609) ring. Computational modeling using Density Functional Theory (DFT) has been employed to elucidate the reaction mechanism and understand the observed selectivity. marmara.edu.trresearchgate.net
The calculations, performed at the CPCM/M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p) level of theory in tetrahydrofuran, investigated the potential energy profile of the cyclization reaction. researchgate.net The study confirmed that the reaction proceeds preferentially through a 5-endo-trig pathway rather than a 6-exo-trig pathway, a result that aligns with experimental findings. marmara.edu.trresearchgate.net This computational insight is crucial as it explains why benzoxazole derivatives are the sole products, validating the efficiency of this particular synthetic scheme. marmara.edu.trresearchgate.net
Another widely used method for oxazole synthesis is the van Leusen reaction, which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov The versatility of this reaction has been enhanced through various modifications, the merits of which can be assessed based on efficiency and reaction conditions. For instance, the use of microwave-assisted (MW-assisted) conditions for the reaction between formylphenylboronic esters and TosMIC has been shown to be an effective protocol. nih.gov Similarly, employing ionic liquids as the solvent for the reaction between aldehydes, aliphatic halides, and TosMIC has demonstrated high yields and a broad substrate scope. nih.gov
A more recent and highly efficient method involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stable triflylpyridinium reagent. nih.govacs.org This scheme proceeds through the in-situ formation of an acylpyridinium salt, which then reacts with an isocyanoacetate. nih.govacs.org The primary merits of this approach are its broad substrate tolerance, accommodating a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids, and its good functional group tolerance. nih.govacs.org
Table 1: Comparison of Reaction Schemes for Oxazole Synthesis
| Reaction Scheme | Key Reactants | Computational Method | Key Findings/Merits |
|---|---|---|---|
| Mitsunobu Cyclization | 2-aminophenol derivatives, DEAD, PPh3 | DFT (M06-2X/B3LYP) | Elucidates preference for 5-endo-trig cyclization, explaining product selectivity. marmara.edu.trresearchgate.net |
| van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | N/A (Methodological Review) | Versatile; can be optimized with MW-assistance or ionic liquids for higher yields. nih.gov |
| Direct Synthesis from Carboxylic Acid | Carboxylic acids, Triflylpyridinium reagent, Isocyanoacetates | Mechanistic Proposal | Broad substrate scope, good functional group tolerance, high yields (70-97%). nih.govacs.org |
Molecular Dynamics Simulations to Understand Chemical Behavior (e.g., Stability in Solvation)
Molecular dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. For compounds like oxazole-2-carboxylic acid and its derivatives, MD simulations offer critical insights into their behavior in different environments, particularly their stability in solution.
The solvation of carboxylic acids is a complex process involving interactions such as hydrogen bonding and proton transfer. nih.gov While specific MD studies on oxazole-2-carboxylic acid are not abundant, simulations on simpler carboxylic acids like formic and acetic acid provide a foundational understanding. Deep neural network potentials trained on ab initio data have been used to efficiently explore the free-energy surface of these acids in aqueous solutions. nih.gov These models can accurately capture key events like proton dissociation (which determines the acid's pKa) and the formation of dimers, providing a detailed picture of their stability and behavior in water. nih.gov
This methodology is directly applicable to understanding the solvation of oxazole-2-carboxylic acid. The polarity of the solvent plays a critical role. MD simulations of cholesterol in various solvents of differing polarity—from highly polar water to non-polar benzene—demonstrate how solute-solvent interactions govern solvation. rsc.org In polar solvents like water or methanol (B129727), hydrogen bonding between the solvent and the carboxylic acid group would be a dominant stabilizing interaction. rsc.org In contrast, the oxazole ring itself may engage in different types of polar and non-polar interactions. rsc.org
MD simulations are also used to assess the structural stability of molecules in complex biological environments. For instance, in drug design, the stability of a ligand within the active site of a protein is paramount. MD simulations of benzothiazole (B30560) derivatives (structurally related to benzoxazoles) complexed with acetylcholinesterase have been used to evaluate their potential as therapeutic agents. nih.gov The root-mean-square deviation (RMSD) of the ligand's atomic positions is tracked over the course of the simulation. A low and stable RMSD value indicates that the molecule forms a stable complex, which is essential for its biological function. nih.gov This type of analysis would be crucial for assessing the stability of oxazole-2-carboxylic acid derivatives designed for specific biological targets.
Table 2: Application of Molecular Dynamics in Analyzing Chemical Behavior
| Studied System | Simulation Focus | Key Parameter | Insights Gained |
|---|---|---|---|
| Acetic/Formic Acid in Water | Solvation and Acidity | Free-energy surface, pKa | Captures proton dissociation and dimerization, key to understanding aqueous stability. nih.gov |
| Cholesterol in Various Solvents | Solvation Behavior | Solute-solvent interactions | Demonstrates the role of solvent polarity in stabilizing hydrophilic vs. hydrophobic groups. rsc.org |
| Benzothiazole derivative in AChE | Ligand-Protein Complex Stability | Root-Mean-Square Deviation (RMSD) | Low RMSD values indicate a stable binding pose, crucial for biological activity. nih.gov |
Structure–Reactivity Relationship Modeling
Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to organic chemistry and drug design. Computational modeling, particularly using DFT and other ab initio methods, allows for the systematic study of these relationships for oxazole-2-carboxylic acid and its derivatives.
The reactivity of the oxazole ring itself is well-defined. Theoretical studies indicate that the acidity of hydrogen atoms on the oxazole ring follows the order C2 > C5 > C4. semanticscholar.org For electrophilic substitution reactions, the attack generally occurs at the C5 position. The presence of an electron-donating group on the ring enhances this reactivity. semanticscholar.org Conversely, for nucleophilic substitution of a leaving group (like a halogen), the reactivity order is C2 > C4 > C5. semanticscholar.org These inherent reactivity patterns are a direct consequence of the electronic distribution within the heterocyclic ring.
These theoretical principles have been validated and expanded upon in synthetic applications. In the synthesis of benzoxazole-2-carboxylates, a clear structure-reactivity relationship was observed. marmara.edu.trresearchgate.net Experimental results, supported by DFT calculations, showed that attaching electron-donating groups to the C-5 position or electron-withdrawing groups to the C-6 position of the 2-aminophenol precursor increased the yield of the final cyclized product. marmara.edu.trresearchgate.net In contrast, the presence of a carboxylic acid group on the benzene ring was found to prevent the cyclization from occurring altogether. marmara.edu.trresearchgate.net This demonstrates how substituents can be strategically used to control reaction outcomes.
Quantitative Structure-Activity Relationship (QSAR) studies further formalize this concept by correlating physicochemical properties with a molecule's function, such as its biological activity or, in some cases, its utility as a pesticide. worldwidejournals.com Computational tools can calculate various molecular descriptors (e.g., log P, dipole moment, polarizability) for a series of oxazole derivatives. worldwidejournals.com By analyzing these descriptors, models can be built to predict the reactivity or activity of new, unsynthesized compounds. For example, a study on oxazole, thiazole (B1198619), and carbazole (B46965) derivatives used DFT methods to calculate QSAR properties and relate them to their potential as pesticides, finding that the oxazole derivative had the highest log P value, suggesting favorable properties for this application. worldwidejournals.com This modeling approach is invaluable for designing novel oxazole derivatives with desired chemical and biological profiles. nih.gov
Table 3: Summary of Structure-Reactivity Relationships in Oxazoles
| Position/Substituent | Type of Reaction | Reactivity Trend | Computational Basis |
|---|---|---|---|
| C2, C4, C5 Hydrogens | Deprotonation (Acidity) | C2 > C5 > C4 | Theoretical Studies semanticscholar.org |
| C5 Position | Electrophilic Substitution | Preferred site of attack | Theoretical Studies semanticscholar.org |
| C2 Position | Nucleophilic Substitution | Most reactive site for substitution | Theoretical Studies semanticscholar.org |
| Benzene Ring Substituents (in Benzoxazole Synthesis) | Cyclization Yield | Electron-donating groups at C5 and electron-withdrawing groups at C6 increase yield. marmara.edu.trresearchgate.net | DFT Calculations marmara.edu.trresearchgate.net |
Emerging Research Directions and Future Perspectives for Oxazole 2 Carboxylic Acid, Sodium Salt
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of oxazole (B20620) derivatives is evolving to meet the growing demand for environmentally friendly and efficient chemical processes. ijpsonline.comijpsonline.com Traditional methods often rely on harsh reagents and produce significant waste. ijpsonline.com Modern research is focused on developing greener alternatives that are both sustainable and atom-economical.
Key areas of development include:
Catalytic Systems: The use of transition metal catalysts, such as gold, palladium, and copper, is enabling more efficient and selective syntheses of oxazoles. organic-chemistry.org These catalysts can facilitate reactions under milder conditions and with lower waste production. For instance, gold(I)-catalyzed reactions of propargylic amides provide an atom-economic route to functionalized oxazoles. organic-chemistry.org
Electrochemical Synthesis: An innovative approach involves the electrochemical-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.orgrsc.org This method avoids the need for transition metals and toxic oxidants, offering a green and sustainable pathway to oxazole synthesis. rsc.orgrsc.org
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for producing oxazoles with high efficiency and safety. durham.ac.ukacs.orgacs.org Flow reactors allow for precise control over reaction parameters, leading to improved yields and purity. durham.ac.ukacs.org This technology is particularly well-suited for scaling up production in a more sustainable manner. researchgate.netnih.gov
These modern synthetic strategies are paving the way for more environmentally benign production of oxazole-2-carboxylic acid and its derivatives, enhancing their accessibility for further research and application.
Exploration of Novel Reactivity Patterns and Transformations
Researchers are actively exploring the reactivity of the oxazole ring to uncover new chemical transformations. The sodium salt of oxazole-2-carboxylic acid, through its parent acid or ester derivatives, can participate in a variety of reactions, expanding its synthetic utility.
Notable areas of investigation include:
[3+2] Cycloaddition Reactions: The phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides is a key strategy for forming the oxazole ring. rsc.orgrsc.org Mechanistic studies suggest the formation of an acyloxyphosphonium ion as a crucial intermediate in this process. rsc.org
Oxidative Cyclization: Copper-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles. organic-chemistry.org This method functionalizes a vinylic C-H bond at room temperature, offering a complementary approach to other cyclization techniques. organic-chemistry.org
Intramolecular Isomerization: In some cases, substituted azirines can undergo thermal isomerization to form oxazole structures. mdpi.com This represents a 100% atom-economical pathway for creating specific oxazole-containing fused ring systems. mdpi.com
Direct C-H Arylation: Palladium-catalyzed direct arylation allows for the selective functionalization of the oxazole ring at the C2 and C5 positions. organic-chemistry.org By choosing appropriate phosphine (B1218219) ligands and solvents, researchers can control the regioselectivity of the arylation, providing a powerful tool for creating diverse oxazole derivatives. organic-chemistry.org
The exploration of these and other reactivity patterns continues to broaden the chemical toolbox available for modifying and utilizing oxazole-2-carboxylic acid and its related compounds.
Advanced Applications in Complex Molecule Construction
The oxazole motif is a key structural component in numerous biologically active natural products and pharmaceutical compounds. ijpsonline.comrsc.orgnih.gov Oxazole-2-carboxylic acid and its derivatives serve as important building blocks in the synthesis of these complex molecules.
Examples of its application include:
Natural Product Synthesis: The oxazole ring is present in a wide range of natural products, including many with antibiotic or antitumor properties. Synthetic strategies that employ oxazole-2-carboxylic acid derivatives are crucial for accessing these complex structures and their analogues for biological evaluation.
Medicinal Chemistry: In medicinal chemistry, the oxazole scaffold is valued for its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. nih.gov For instance, certain oxazole derivatives have been designed and synthesized as T-type calcium channel blockers and PPAR alpha/gamma dual agonists. nih.govnih.gov
The ability to efficiently incorporate the oxazole-2-carboxylic acid moiety into larger, more complex structures underscores its importance in the fields of total synthesis and drug discovery.
Theoretical Predictions Guiding Experimental Design
Computational chemistry and theoretical studies are playing an increasingly important role in understanding and predicting the behavior of oxazole compounds. These theoretical insights can guide the design of new experiments and accelerate the discovery of novel reactions and materials.
Key contributions from theoretical studies include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations have been used to investigate the mechanisms of reactions that form and transform oxazole rings. For example, theoretical studies have shed light on the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, predicting a nitrenoid-like transition state. mdpi.com
Predicting Reactivity: Computational models can predict the reactivity of different positions on the oxazole ring, helping to guide the design of selective functionalization reactions. This is particularly useful for complex molecules where multiple reactive sites are present.
In Silico Design: The properties of new oxazole derivatives can be predicted using computational methods before they are synthesized in the lab. This in silico approach allows researchers to screen large numbers of potential compounds and prioritize those with the most promising characteristics for a given application, be it in medicine or materials science.
The synergy between theoretical predictions and experimental work is a powerful paradigm that is expected to drive future innovations in the chemistry of oxazole-2-carboxylic acid.
Expanding Role in Advanced Functional Materials Design
The unique electronic and photophysical properties of the oxazole ring make it an attractive component for the design of advanced functional materials. While research in this area is still emerging for the sodium salt specifically, the broader class of oxazole derivatives shows significant promise.
Potential applications in materials science include:
Luminescent Materials: The oxazole unit is a known fluorophore, and molecules containing this motif often exhibit interesting photoluminescent properties. rsc.org This makes them candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.
Organic Electronics: The electron-rich nature of the oxazole ring suggests its potential use in organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the oxazole through substitution makes it a versatile component for these applications.
Polymers and Liquid Crystals: Incorporation of the rigid oxazole structure into polymer backbones or as a core unit in liquid crystals can impart desirable thermal and mechanical properties. These materials could find applications in a range of advanced technologies.
As the synthesis of oxazole-2-carboxylic acid and its derivatives becomes more efficient and scalable, their incorporation into novel functional materials is expected to become an increasingly active area of research.
Q & A
Q. How can Oxazole-2-carboxylic acid, sodium salt be synthesized from precursor compounds?
Methodological Answer: Oxazole-2-carboxylic acid derivatives can be synthesized via oxidation of 2-(chloromethyl)oxazole using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction requires controlled pH and temperature to optimize yield. Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the sodium salt form.
Q. What are the key physical and chemical properties influencing its handling and storage?
Methodological Answer: Limited data exist on its physical properties (e.g., vapor pressure, water solubility) , but known parameters include a density of 1.449 g/cm³ and a boiling point of 282°C . Store at 2–8°C in a dry, inert environment to prevent hygroscopic degradation . Conduct differential scanning calorimetry (DSC) to assess thermal stability and Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity.
Q. What safety precautions are necessary during laboratory handling?
Methodological Answer: Follow GHS guidelines: wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) . Use fume hoods to minimize inhalation risks (H335). For spills, avoid dust generation, use neutral absorbents, and dispose of waste via licensed facilities. Document exposure incidents with material safety data sheets (SDS).
Q. What are its primary applications in organic synthesis?
Methodological Answer: It serves as a precursor for nucleophilic substitution reactions (e.g., with amines or thiols) to form azidooxazoles or aminooxazoles . It is also a building block for heterocyclic compounds, such as benzo[d]oxazole derivatives, used in medicinal chemistry .
Q. What storage conditions prevent decomposition?
Methodological Answer: Store in airtight containers under nitrogen at 2–8°C . Monitor for discoloration or precipitate formation as signs of degradation. Use desiccants to mitigate moisture absorption and conduct periodic stability testing via high-performance liquid chromatography (HPLC).
Advanced Research Questions
Q. How do solvent choice and reaction conditions affect decarboxylation kinetics?
Methodological Answer: Decarboxylation rates vary with solvent polarity. In ethylene glycol (neutral solvent), zwitterionic tautomer formation accelerates decomposition . Design kinetic studies using UV-Vis spectroscopy to monitor reaction progress under varying solvents (e.g., DMSO vs. water) and pH (3–10). Apply Arrhenius plots to determine activation energy.
Q. How can contradictions in stability data be resolved analytically?
Methodological Answer: Use orthogonal methods:
- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
- Nuclear magnetic resonance (NMR) to detect structural changes under stress conditions (e.g., heat, light).
- Mass spectrometry (MS) to identify degradation byproducts . Cross-validate results with computational models (e.g., density functional theory).
Q. What mechanistic pathways drive pH-dependent decarboxylation?
Methodological Answer: Under acidic conditions, protonation of the carboxylate group promotes zwitterionic tautomer formation, facilitating CO₂ release . In alkaline media, the reaction may proceed via a carbanion intermediate. Use isotopic labeling (¹³C) and kinetic isotope effects (KIE) to trace mechanistic pathways.
Q. How do electron-withdrawing/donating groups on the oxazole ring influence reactivity?
Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the 2-position, enhancing nucleophilic substitution rates. Design comparative studies using substituted analogs (e.g., 5-nitro-oxazole-2-carboxylic acid) and monitor reaction kinetics via stopped-flow techniques. Correlate Hammett σ values with rate constants .
Q. How can environmental impact be assessed despite limited ecotoxicological data?
Methodological Answer: Use tiered testing:
- Acute toxicity assays (e.g., Daphnia magna LC₅₀).
- Biodegradation studies (OECD 301F) to estimate persistence.
- Quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential . Publish negative results to address data gaps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
